Gly-arg-gly-asp-ser

Overview

Description

GRGDS is a pentapeptide that forms the cell-binding domain of a glycoprotein, osteopontin . It binds to integrin receptors αvβ3 and αvβ5 with estimated IC50 of ∼5 and ∼6.5 μM . It is an integrin binding sequence that inhibits integrin receptor function . GRGDS directly and specifically bind pro-caspase-8, pro-caspase-9, and pro-caspase-3 . The synthetic peptide GRGDS mimics the cellular binding site of many adhesive proteins in the extracellular matrix and causes rounding and detachment of spread cells .

Synthesis Analysis

GRGDS can be synthesized as a part of hydrogels. For example, protected GRGDS functionalised hydrogels are synthesized and then deprotected (and activated for cell adhesion) by reaction with glutathione-S-transferase .

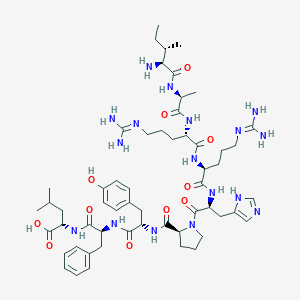

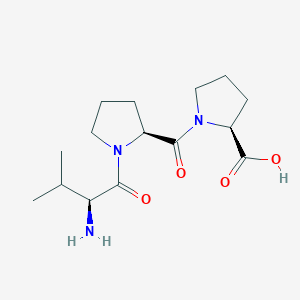

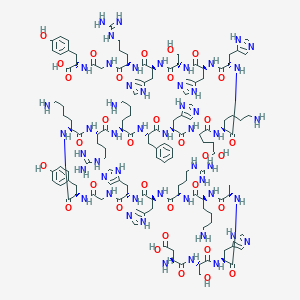

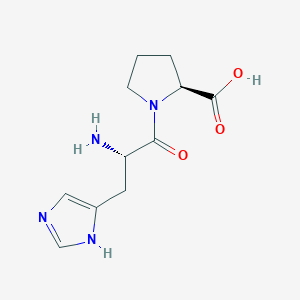

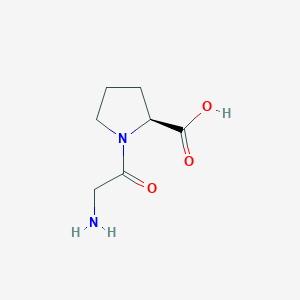

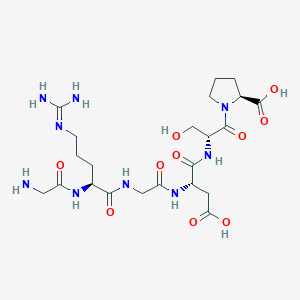

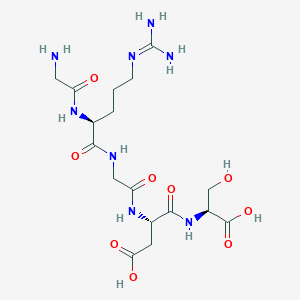

Molecular Structure Analysis

The molecular formula of GRGDS is C15H27N7O8 . Its molecular weight is 433.42 g/mol . The IUPAC name is (3S)-3-[[2-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid .

Chemical Reactions Analysis

GRGDS can be used in the formation of hydrogels. For instance, arg-protected GRGDS methacrylate monomers are copolymerized to form hydrogels, which are then deprotected by reaction with glutathione-S-transferase .

Physical And Chemical Properties Analysis

The physical and chemical properties of GRGDS are closely related to its structure and composition. It is a pentapeptide with a molecular weight of 433.42 g/mol . It has a complex structure with multiple functional groups, which contribute to its ability to bind to integrin receptors and inhibit their function .

Scientific Research Applications

Cell Adhesion and Integrin Binding

- Integrin Binding : The GRGDS sequence, part of larger matrix proteins, binds to cell surface receptors known as integrins. This binding is critical for cell adhesion and is altered by substituting amino acids in the GRGDS sequence (Johnson et al., 1993).

- Binding Specificity : The specific stereochemistry of GRGDS affects its binding to cell adhesion receptors. Alterations in this sequence can significantly impact its ability to inhibit cell attachment to substrates like fibronectin or vitronectin (Pierschbacher & Ruoslahti, 1987).

Inhibition of Platelet and Cell Adhesion

- Platelet Adhesion Inhibition : GRGDS peptides can inhibit fibrinogen and von Willebrand factor binding to platelets, which is crucial for understanding blood clotting and cardiovascular diseases (Plow et al., 1985).

- Cell Attachment : GRGDS and its variants play a role in cell attachment, with specific amino acid substitutions affecting this activity. This is significant in the study of cell migration and tissue engineering (Pierschbacher & Ruoslahti, 1984).

Surface Modification for Cell Adhesion

- Surface Immobilization : GRGDS peptides have been covalently coupled to surfaces, providing a way to create cell-adhesive substrates for tissue engineering and regenerative medicine (Massia & Hubbell, 1990).

- Photoreactive Derivatization : A photoreactive GRGDS peptide has been developed for surface immobilization, allowing selective cell attachment on polymer surfaces. This has applications in biomedical device design and tissue engineering (Sugawara & Matsuda, 1995).

Immunological and Biological Functions

- Invertebrate Cell Reactions : GRGDS peptides can mediate cell attachment and trigger immune responses in invertebrate cells, providing insights into cell adhesion mechanisms across different species (Johansson & Söderhäll, 1989).

- Cancer and Melanoma Studies : GRGDS peptides are involved in melanoma cell adhesion, suggesting potential roles in cancer treatment and metastasis inhibition (Cheresh et al., 1987).

Mechanism of Action

Target of Action

The primary target of the peptide Gly-Arg-Gly-Asp-Ser (GRGDSP) is integrin , a family of cell surface receptors . Integrins play a crucial role in cell adhesion, a process that is essential for cell migration, differentiation, and survival .

Mode of Action

GRGDSP interacts with its targets, the integrins, through a specific sequence of amino acids, known as the RGD (Arg-Gly-Asp) motif . This motif is recognized by certain integrins, leading to the binding of the peptide to the integrin . This interaction can inhibit the adherence of cells (such as tumor cells) to the endothelial cells of blood vessels, limiting metastasis .

Biochemical Pathways

The interaction of GRGDSP with integrins affects various biochemical pathways. The binding of GRGDSP to integrins can disrupt the normal function of these proteins, affecting processes such as cell adhesion, migration, and survival . .

Result of Action

The binding of GRGDSP to integrins can have various effects at the molecular and cellular levels. For example, it can inhibit cell adhesion, potentially limiting the spread of cancer cells . It can also promote cell spreading and increase cell viability when introduced into certain types of hydrogels .

Biochemical Analysis

Biochemical Properties

Gly-Arg-Gly-Asp-Ser plays a crucial role in biochemical reactions. It binds to integrin receptors αvβ3 and αvβ5 . The interaction between this compound and these integrin receptors is essential for various cellular functions.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with integrin receptors can trigger intracellular signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to integrin receptors, which can lead to the activation or inhibition of enzymes involved in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this peptide can have long-term effects on cellular function

properties

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNVSYKVCGAEHK-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914518 | |

| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96426-21-0 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096426210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

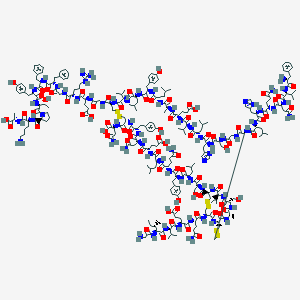

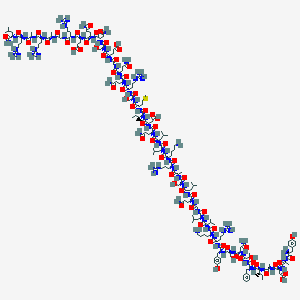

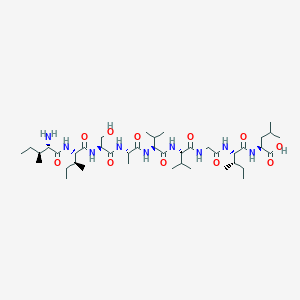

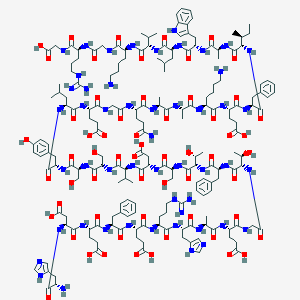

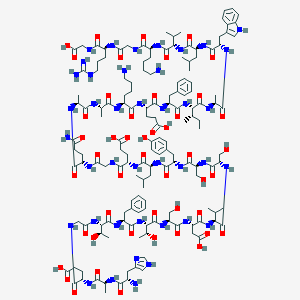

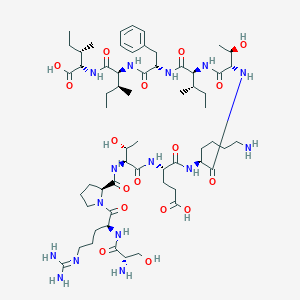

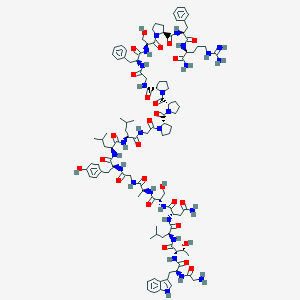

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: GRGDS is a pentapeptide containing the minimal amino acid sequence Arg-Gly-Asp (RGD) recognized by various integrin receptors on the surface of cells [, , ]. Integrins are transmembrane receptors that mediate cell-to-cell and cell-to-extracellular matrix (ECM) adhesion []. GRGDS competitively binds to integrins, preventing the binding of natural ligands such as fibronectin, vitronectin, and collagen [].

ANone: Blocking integrin function with GRGDS can have various downstream effects, including:

- Inhibition of platelet aggregation: GRGDS inhibits the binding of fibrinogen to platelet glycoprotein IIb/IIIa (αIIbβ3 integrin), preventing platelet aggregation [, ].

- Inhibition of cell adhesion and spreading: GRGDS can inhibit the attachment and spreading of various cell types, including fibroblasts, osteoblasts, and tumor cells, by blocking their interaction with ECM proteins [, , , ].

- Modulation of cell signaling: Integrin engagement activates various intracellular signaling pathways involved in cell survival, proliferation, migration, and differentiation. GRGDS binding can disrupt these signaling events and alter cellular behavior [, ].

ANone: The molecular formula of GRGDS is C21H39N9O11, and its molecular weight is 589.6 g/mol.

ANone: While spectroscopic data like NMR or IR might be available for GRGDS, the provided research papers primarily focus on its biological activity and mechanism of action, not its detailed structural characterization.

A: GRGDS is often incorporated into biomaterials to improve cell adhesion, proliferation, and differentiation [, ]. For example, GRGDS can be immobilized on titanium surfaces to enhance the osseointegration of dental implants [].

ANone: GRGDS is a peptide and does not possess intrinsic catalytic properties. Its activity relies on its ability to bind to integrins and modulate their function.

ANone: The provided research papers primarily focus on experimental studies of GRGDS. While computational studies could offer valuable insights into GRGDS-integrin interactions, such studies are not covered in the provided abstracts.

A: Even minor modifications to the RGD sequence, such as substituting Asp with Glu, can significantly reduce the peptide's ability to inhibit integrin binding and cell adhesion [, ]. The flanking residues outside the RGD motif can also influence activity and selectivity for different integrin subtypes [, ]. Cyclization of the peptide can enhance its potency and stability [].

ANone: The stability of GRGDS can be affected by factors like pH, temperature, and the presence of enzymes. Specific stability data under various conditions is not reported in the provided abstracts.

A: Encapsulating GRGDS into liposomes or nanoparticles can improve its stability, control its release, and enhance its delivery to target cells or tissues [, ].

ANone: The provided research primarily focuses on the fundamental mechanism of action, structure-activity relationship, and in vitro/in vivo effects of GRGDS. Information regarding SHE regulations, PK/PD, toxicity, drug delivery strategies, analytical methods, environmental impact, and other aspects mentioned in your query are not discussed in the provided abstracts.

ANone:

- Discovery of the RGD sequence as a cell-binding motif: The identification of the RGD sequence in fibronectin and its role in mediating cell adhesion was a significant milestone [].

- Development of synthetic RGD peptides as integrin antagonists: The synthesis of GRGDS and other RGD-containing peptides allowed researchers to investigate the function of specific integrins and explore their therapeutic potential [].

- Incorporation of GRGDS into biomaterials: The use of GRGDS to functionalize biomaterials and improve their biocompatibility represents an important application of this peptide [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.